3-Fluoro-4-methoxycinnamic acid

Photochemistry UV spectroscopy Computational photophysics

Researchers relying on generic cinnamic acid analogs in photophysical workflows encounter irreproducible absorption and emission data due to unaccounted substituent effects. 3-Fluoro-4-methoxycinnamic acid (CAS 713-85-9) delivers a defined meta-F/para-OMe push-pull system with quantifiable photophysical advantages. • Distinct UVB absorption & longer radiative lifetimes vs para-substituted analogs • ¹⁹F NMR spectroscopic handle for orthogonal detection in complex biological or materials matrices • Synthetic template for azido-functionalized probes via CuAAC/SPAAC click chemistry • White to off-white crystalline powder, mp 227-230 °C, ≥97% purity; ambient shipping

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 713-85-9
Cat. No. B1312292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxycinnamic acid
CAS713-85-9
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)O)F
InChIInChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
InChIKeyVKZYEBQHWQTZKA-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methoxycinnamic acid: Specifications & Properties


3-Fluoro-4-methoxycinnamic acid (CAS 713-85-9), also designated as (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid, is a disubstituted cinnamic acid derivative featuring a fluorine atom at the meta (3-) position and a methoxy group at the para (4-) position of the phenyl ring [1]. This compound (C₁₀H₉FO₃, MW 196.18 g/mol) is commercially available as a white to off-white crystalline powder with a reported melting point range of 227-230°C and typical purity specifications of ≥95% to 97% [2] . As a member of the fluorinated cinnamic acid class, it serves as a versatile synthetic building block and has been investigated for its photophysical properties, particularly its UVB absorption characteristics which differ from other positional isomers and para-substituted analogs [3].

3-Fluoro-4-methoxycinnamic acid: Generic Substitution Risks


Generic substitution of cinnamic acid derivatives without regard to specific substitution patterns introduces significant and quantifiable variation in photophysical behavior, enzymatic substrate recognition, and downstream synthetic utility. Computational and experimental studies have established that the position (ortho, meta, para) and nature of substituents (fluoro, methoxy, hydroxy, nitro) on the cinnamic acid phenyl ring produce distinct absorption spectra, excited-state relaxation pathways, emission lifetimes, and photostability profiles [1] [2]. For example, meta-substituted derivatives exhibit fundamentally different transition characters and longer radiative lifetimes compared to para-substituted counterparts [2]. The combination of a meta-fluoro and para-methoxy substitution in 3-fluoro-4-methoxycinnamic acid creates a unique electronic environment that cannot be replicated by either mono-substituted analogs (such as 4-methoxycinnamic acid or 3-fluorocinnamic acid) or alternative positional isomers [1]. Consequently, substituting a different cinnamic acid analog in an established protocol may alter absorption maxima, compromise photostability, or fail to provide the intended spectroscopic handle, thereby invalidating comparative data and requiring re-optimization of experimental conditions [1] [2].

3-Fluoro-4-methoxycinnamic acid: Evidence vs. Analogs


UVB Absorption: Meta-Fluoro vs. Para

TDDFT computational analysis of 18 substituted cinnamic acid derivatives demonstrates that the meta-fluoro substitution in meta-fluorinated cinnamic acids shifts the absorption characteristics compared to para-substituted analogs. Meta-substituted derivatives (including meta-fluoro cinnamic acid) exhibit different transition character of the ππ* states compared with ortho and para derivatives, with distinct absorption peak positions and intensities [1]. The meta-fluoro substitution pattern, as present in 3-fluoro-4-methoxycinnamic acid, alters the electronic distribution of the conjugated system differently than para-fluoro substitution, resulting in a unique UVB absorption profile that cannot be achieved with para-substituted cinnamic acids such as 4-methoxycinnamic acid or 4-fluorocinnamic acid [1] [2]. This positional dependence of absorption properties is critical for applications requiring specific UV filtering characteristics.

Photochemistry UV spectroscopy Computational photophysics

Fluorescence Lifetime: Meta vs. Para

Systematic photophysical characterization of ortho-, meta-, and para-substituted cinnamic acid derivatives revealed that the calculated radiative lifetimes for ortho- and meta-substituted derivatives are longer than those of para-substituted derivatives [1]. This difference arises from distinct excited-state relaxation mechanisms: ortho and meta derivatives possess an energy barrier or flat surface in the S₁ excited state resulting in fluorescence, whereas para derivatives show nonradiative decay without an energy barrier [1]. As a compound bearing a meta-fluoro substituent, 3-fluoro-4-methoxycinnamic acid belongs to the meta-substituted class that exhibits this extended emission lifetime characteristic relative to para-substituted analogs such as 4-methoxycinnamic acid.

Fluorescence spectroscopy Excited-state dynamics Photophysics

Photostability: Meta Relaxation Pathways

Experimental examination of photostability across substituted cinnamic acid derivatives established that the relaxation mechanism and resulting photostability depend critically on substitution position. While para-hydroxycinnamic acid was identified as an excellent UV absorber based on broad absorption, less emission, and higher photostability, the study explicitly notes that para derivatives generally show nonradiative decay without an energy barrier [1]. In contrast, meta-substituted derivatives (including meta-fluoro substitution) possess an energy barrier or flat surface in the S₁ state that alters the photodecay pathway [1]. This mechanistic divergence means that meta-substituted compounds like 3-fluoro-4-methoxycinnamic acid exhibit fundamentally different photodegradation kinetics than para-substituted cinnamic acids, which is a critical consideration for applications where controlled photostability or specific photochemical reactivity is required.

Photostability UV absorber Materials chemistry

Azide Synthesis Template

3-Fluoro-4-methoxycinnamic acid is specifically documented as a template for the synthesis of azido compounds, reacting with hydrogen gas and appropriate nucleophiles (such as acrylic acid or ammonia) to yield various azido products . This hydrogenation-based azide introduction pathway is distinct from conventional azide synthesis methods that employ sodium azide substitution. The combination of the α,β-unsaturated carboxylic acid framework with the fluoro and methoxy aromatic substituents provides a unique scaffold that may offer differential reactivity compared to non-fluorinated cinnamic acid templates (e.g., 4-methoxycinnamic acid) or mono-substituted fluorinated analogs (e.g., 3-fluorocinnamic acid). While direct comparative reaction yield data between this compound and its analogs are not available in the current literature, the documented use as an azido template establishes its synthetic relevance.

Organic synthesis Azide chemistry Click chemistry

Push-Pull Electronic Structure

TDDFT calculations of hydroxy-, nitro-, and fluoro-group substituted cinnamic acids (compounds 1A-9A) and cinnamates (1E-9E) at ortho, meta, and para positions established that the ground- and excited-state geometries differ systematically by substitution pattern [1]. All compounds studied possessed a local minimum at the planar structure conformation due to π-conjugation, but the specific electronic distribution—and consequently the absorption and emission energies—varied with substitution position and nature [1]. The dual substitution pattern of 3-fluoro-4-methoxycinnamic acid (meta-fluoro, para-methoxy) combines electron-withdrawing (-F) and electron-donating (-OCH₃) groups in a spatial arrangement that creates a unique push-pull electronic system not present in mono-substituted analogs or alternative positional isomers. TDDFT methods satisfactorily reproduced absorption spectra in both gas phase and methanol solution for all derivatives [1].

Computational chemistry DFT Molecular electronics

3-Fluoro-4-methoxycinnamic acid: Key Applications


Fluorescent Probe & Time-Resolved Spectroscopy

Based on the established class-level evidence that meta-substituted cinnamic acid derivatives exhibit longer calculated radiative lifetimes and fluorescence via an S₁ energy barrier or flat surface, compared to para-substituted derivatives which undergo nonradiative decay without an energy barrier [1], 3-fluoro-4-methoxycinnamic acid is appropriate for development as a fluorescent probe or molecular rotor in time-resolved spectroscopy applications. The meta-fluoro substitution ensures detectable emission lifetimes, while the fluorine atom provides an additional ¹⁹F NMR spectroscopic handle for orthogonal detection in complex biological or materials matrices [2]. This compound is not interchangeable with para-substituted analogs such as 4-methoxycinnamic acid, which would exhibit minimal or no detectable emission due to rapid nonradiative relaxation [1].

SAR of UV-Absorbing Derivatives

Systematic TDDFT and experimental studies have demonstrated that the absorption peak position, transition character, and excited-state relaxation mechanism vary with the position (ortho, meta, para) and nature of substituents on the cinnamic acid core [1] [2]. The specific meta-fluoro para-methoxy substitution pattern of this compound contributes to a unique electronic push-pull system that alters frontier orbital distributions and π-conjugation characteristics relative to mono-substituted analogs [2]. This compound is therefore valuable as a reference standard and SAR probe in medicinal chemistry or materials science campaigns investigating the effect of dual substitution patterns on photophysical and biological properties of cinnamic acid scaffolds.

Click Chemistry Building Block

The compound is documented as a template for the synthesis of azido compounds via hydrogenation with nucleophiles such as acrylic acid or ammonia, enabling subsequent azide introduction with electrophiles like sodium azide [1]. This synthetic pathway provides access to azido-functionalized aromatic systems containing a fluorine substituent, which serves as a valuable ¹⁹F NMR probe in click chemistry-derived conjugates and bioconjugation products [1] [2]. The azido functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for diverse applications in chemical biology and materials functionalization.

Computational Photochemistry Benchmarking

TDDFT investigations of substituted cinnamic acids, including the meta-fluoro substitution class to which 3-fluoro-4-methoxycinnamic acid belongs, have demonstrated that absorption spectra for these derivatives are satisfactorily reproduced by computational methods with respect to both peak position and intensity [1] [2]. The compound's well-defined dual substitution pattern (meta-fluoro, para-methoxy) and planar π-conjugated framework provide a valuable test case for validating and benchmarking computational photochemistry models, particularly for assessing the accuracy of different functionals (B3LYP, CAM-B3LYP) and solvent models (PCM) in predicting the electronic and optical properties of push-pull conjugated systems [1] [2].

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